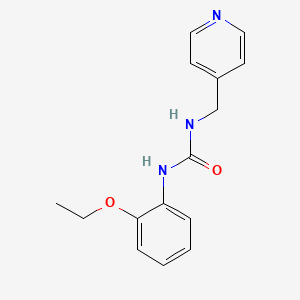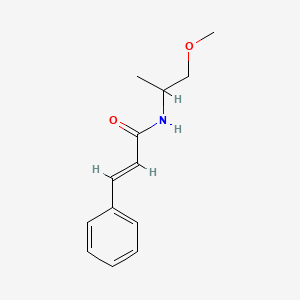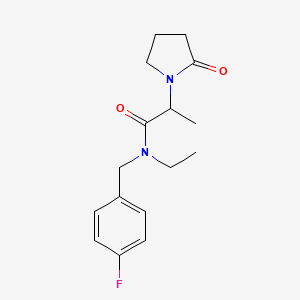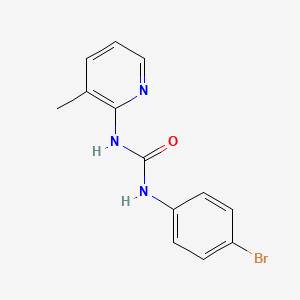
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea (EPM) is a chemical compound that has been widely studied for its potential use in scientific research. EPM is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a range of biological processes.
Wirkmechanismus
The mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is not yet fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways involved in various biological processes. In cancer, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is believed to inhibit the activity of the enzyme thymidylate synthase, which is essential for DNA synthesis and cell proliferation. In inflammation, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may inhibit the production of pro-inflammatory cytokines by blocking the activity of certain transcription factors. Finally, in neurodegenerative diseases, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may protect neurons from oxidative stress by activating specific signaling pathways.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and neuroprotective properties, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has also been shown to have antioxidant activity and to modulate the activity of specific ion channels in cells. These effects suggest that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea may have a wide range of potential applications in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea for lab experiments is its specificity – it has been shown to target specific enzymes and signaling pathways, making it a powerful tool for investigating specific biological processes. However, one limitation of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is that its mechanism of action is not yet fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are many potential future directions for research into N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea. One area of interest is the development of new N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea derivatives with improved specificity and efficacy. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea and to investigate its potential applications in a wider range of biological processes and diseases. Finally, research into the safety and toxicity of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea is needed to determine its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea involves the reaction of 2-ethoxyaniline with 4-pyridinecarboxaldehyde, followed by the addition of urea in the presence of a catalyst. The resulting compound is then purified using a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been used in a wide range of scientific research applications, including studies of cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea has been shown to inhibit the growth of tumor cells by targeting a specific enzyme involved in cell proliferation. Inflammation studies have demonstrated that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can reduce the production of pro-inflammatory cytokines, suggesting that it may be useful in the treatment of inflammatory diseases. Finally, research into neurodegenerative diseases has shown that N-(2-ethoxyphenyl)-N'-(4-pyridinylmethyl)urea can protect neurons from damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-14-6-4-3-5-13(14)18-15(19)17-11-12-7-9-16-10-8-12/h3-10H,2,11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGKMEXTQBNHSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)
![3-{[(5-oxo-1-phenyl-3-pyrrolidinyl)carbonyl]amino}phenyl 3-phenylacrylate](/img/structure/B5315086.png)



![methyl 5-ethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5315108.png)
![3-ethoxy-4-hydroxy-5-[(3-nitrophenyl)diazenyl]benzaldehyde](/img/structure/B5315119.png)
![2-(2,3-dihydro-1H-indol-1-yl)-N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxoacetamide](/img/structure/B5315125.png)
![8-[2-(1H-imidazol-2-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5315127.png)
![2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5315128.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B5315137.png)
![ethyl 4-methyl-2-{[2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B5315150.png)